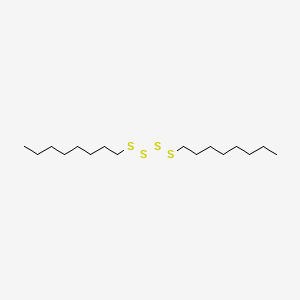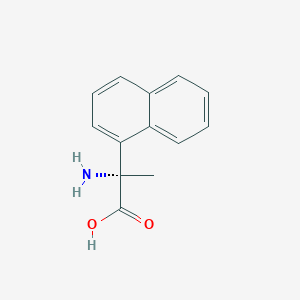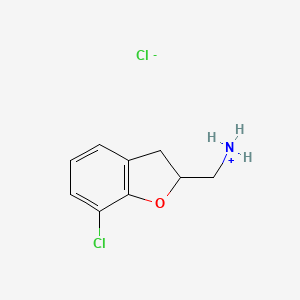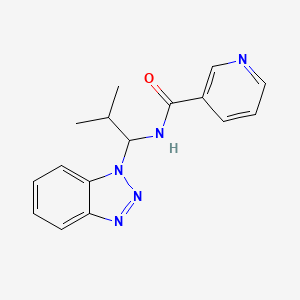
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole is a chemical compound with the molecular formula C13H9FN2O It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and salicylaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under basic conditions to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tubulin, leading to disruption of microtubule dynamics and cell cycle arrest
Pathways: The compound affects pathways involved in cell division and apoptosis, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Another fluorinated compound with similar structural features but different biological activities
2-Hydroxy-5-fluorobenzaldehyde: Shares the hydroxy and fluoro substituents but differs in its aldehyde functional group.
Uniqueness
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific biological activities not seen in simpler fluorinated phenols or acetophenones. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C13H9FN2O |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H9FN2O/c14-8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,16) |
InChI Key |
LJYGBDFLJBIMGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





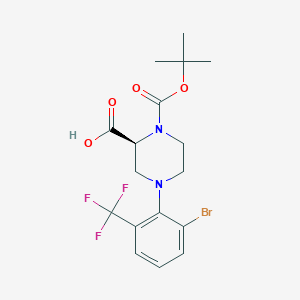
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
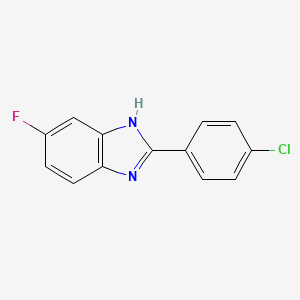


![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
